

# Spectroscopic Analysis of Ethyl 3-methylisoxazole-4-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 3-methylisoxazole-4-carboxylate

Cat. No.: B104236

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Disclaimer: This document provides predicted spectroscopic data and generalized experimental protocols for **Ethyl 3-methylisoxazole-4-carboxylate** (CAS 20328-15-8). Despite extensive searches, publicly available, experimentally verified spectral data for this specific compound could not be located in peer-reviewed literature or spectral databases. The information presented herein is based on established principles of organic spectroscopy and data from structurally analogous compounds. Researchers should verify this data experimentally.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Ethyl 3-methylisoxazole-4-carboxylate**, a molecule of interest to researchers in drug development and organic synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 3-methylisoxazole-4-carboxylate**. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

### Table 1: Predicted $^1\text{H}$ NMR Data (in $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.3-8.5	Singlet	1H	Isoxazole C5-H
~4.3-4.4	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~2.5-2.6	Singlet	3H	Isoxazole C3-CH <sub>3</sub>
~1.3-1.4	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

**Table 2: Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~162-164	C=O (Ester)
~158-160	Isoxazole C3
~155-157	Isoxazole C5
~110-112	Isoxazole C4
~60-62	-OCH <sub>2</sub> CH <sub>3</sub>
~14-16	-OCH <sub>2</sub> CH <sub>3</sub>
~11-13	Isoxazole C3-CH <sub>3</sub>

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980-2900	Medium-Strong	C-H stretch (alkane)
~1720-1740	Strong	C=O stretch (ester)
~1600-1620	Medium	C=N stretch (isoxazole ring)
~1450-1470	Medium	C-H bend (alkane)
~1200-1300	Strong	C-O stretch (ester)

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
155.06	[M] <sup>+</sup> (Molecular Ion)
126.05	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
110.04	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
82.03	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters and sample preparation may require optimization for specific laboratory conditions.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 3-methylisoxazole-4-carboxylate** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  - Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.

- A larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## FT-IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the thin film of the sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).
  - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

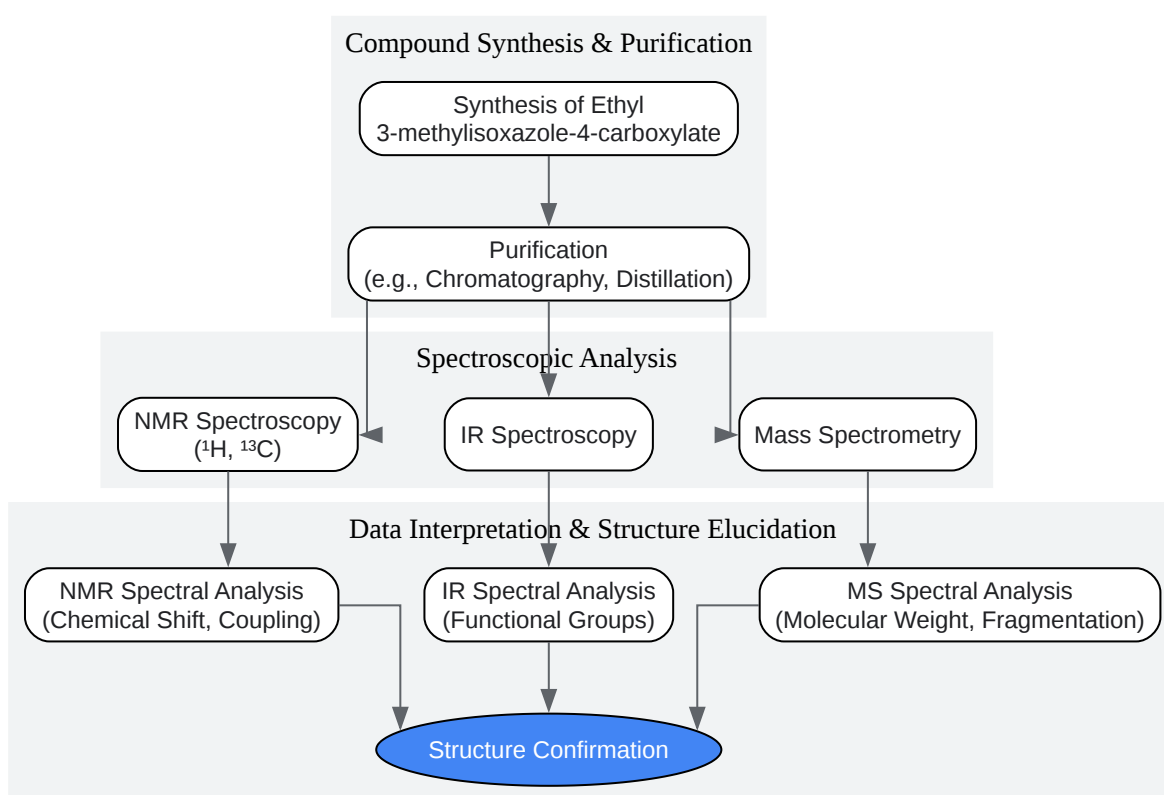
## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - For EI, use a standard electron energy (e.g., 70 eV).

- For ESI, optimize the spray voltage and other source parameters.
- Acquire the mass spectrum over a suitable mass-to-charge ( $m/z$ ) range.

## Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **Ethyl 3-methylisoxazole-4-carboxylate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Ethyl 3-methylisoxazole-4-carboxylate**.

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